4-(Bromomethyl)benzoylformate

BFD inhibition Ki competitive inhibitor

Researchers probing ThDP-dependent enzymes cannot substitute halomethyl analogs interchangeably-only the bromo compound delivers quantitative inactivation. 4-(Bromomethyl)benzoylformate (CAS 102047-01-8) is the exclusive mechanism-based BFD inhibitor in the p-(halomethyl)benzoylformate series. • 100% covalent ThDP modification (vs. 0.6% Cl, 0% F)-enables active-site titration via Br⁻ release • Ki = 0.3 pM; forms stable adduct for crystallography/NMR/MS • Bifunctional: bromomethyl handle for probe conjugation Supplied at 98% purity. Bulk and custom synthesis available.

Molecular Formula C9H6BrO3-
Molecular Weight 242.05 g/mol
CAS No. 102047-01-8
Cat. No. B025446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)benzoylformate
CAS102047-01-8
Synonyms4-(bromomethyl)benzoylformate
BrMeBF
Molecular FormulaC9H6BrO3-
Molecular Weight242.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C(=O)C(=O)[O-]
InChIInChI=1S/C9H7BrO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4H,5H2,(H,12,13)/p-1
InChIKeyNTHQMPYWKFRXOM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)benzoylformate (CAS 102047-01-8): A Halomethyl Benzoylformate Probe for Thiamine Diphosphate-Dependent Enzyme Studies


4-(Bromomethyl)benzoylformate (BrMeBF; CAS 102047-01-8; molecular formula C₉H₇BrO₃) is a para-halomethyl-substituted benzoylformate analog. It is classified as a benzoate and formate derivative and is indexed as a MeSH Supplementary Concept [1]. The compound exists as the conjugate base of 2-[4-(bromomethyl)phenyl]-2-oxoacetic acid and features a reactive bromomethyl group para to an α-ketoacid moiety . Its principal documented biochemical role is as a mechanism-based inhibitor of benzoylformate decarboxylase (BFD; EC 4.1.1.7), a thiamine diphosphate (ThDP)-dependent enzyme from Pseudomonas putida. The bromomethyl substituent confers a distinct reactivity profile—enabling covalent cofactor modification—that is absent in its chloro, fluoro, and unsubstituted analogs, making it a uniquely suited tool compound for probing ThDP-dependent decarboxylation mechanisms.

Why 4-(Bromomethyl)benzoylformate Cannot Be Replaced by Chloro, Fluoro, or Unsubstituted Benzoylformate Analogs in BFD Studies


Substituting 4-(bromomethyl)benzoylformate with its chloro, fluoro, or unsubstituted analogs leads to fundamentally different enzyme processing outcomes [1]. The halogen identity at the para position dictates whether the compound acts as a normal substrate, a covalent inactivator, or a partitioning intermediate. The bromo analog undergoes quantitative bromide elimination and covalent ThDP modification, yielding a potent, essentially irreversible inhibition. In contrast, the fluoro analog behaves as a classic substrate with kinetic parameters comparable to benzoylformate, while the chloro analog partitions such that only 0.6% proceeds through the inactivation pathway and the remainder is processed as substrate [1]. Consequently, procurement or experimental design that treats these halomethyl benzoylformates as interchangeable will produce qualitatively and quantitatively divergent results; the bromo compound is the only member of this series that functions as a dedicated mechanism-based inhibitor rather than a substrate or mixed-behavior analog.

Quantitative Differentiation Evidence for 4-(Bromomethyl)benzoylformate Relative to Closest Halomethyl Analogs


Competitive Inhibition Potency: Ki of 4-(Bromomethyl)benzoylformate vs. Chloro, Fluoro, and Parent Benzoylformate

Against benzoylformate decarboxylase (BFD) from Pseudomonas putida, [p-(bromomethyl)benzoyl]formate acts as a competitive inhibitor with Ki = 0.3 µM, making it the most potent inhibitor of the p-(halomethyl)benzoylformate series [1]. By contrast, [p-(chloromethyl)benzoyl]formate displays an apparent Km of 21 µM and does not function primarily as an inhibitor, while [p-(fluoromethyl)benzoyl]formate is exclusively processed as a substrate with Km = 190 µM—a value comparable to that of the natural substrate benzoylformate (Km = 340 µM) [1]. The bromo analog thus exhibits a >70-fold greater affinity (as Ki vs. Km) than the chloro analog and a >600-fold shift from substrate to inhibitor behavior relative to the fluoro analog.

BFD inhibition Ki competitive inhibitor ThDP-dependent decarboxylase

Mechanism of Action: Covalent Thiamine Diphosphate Modification Unique to the Bromo Analog

The bromo compound undergoes enzyme-catalyzed decarboxylation, bromide ion elimination, and tautomerization to form a covalent (p-methylbenzoyl)thiamine pyrophosphate adduct [1]. This irreversible cofactor modification is the molecular basis for its potent inhibition. The initial report by Dirmaier et al. (1986) established that [p-(bromomethyl)benzoyl]formate (1) releases bromide ion quantitatively in the presence of BFD and ThDP, and that the inhibition is due to this unusual processing rather than simple active-site occupation [2]. Neither the fluoro analog (which proceeds through normal catalytic turnover without halide elimination) nor the chloro analog (which partitions only 0.6% toward the modification pathway) produces comparable covalent cofactor modification [1].

mechanism-based inactivation covalent cofactor modification ThDP adduct enzyme inhibition

Halogen Leaving Group Potential Governs Enzyme Processing Fate Across the p-(Halomethyl)benzoylformate Series

Reynolds et al. (1988) demonstrated that the enzymic fate of p-(halomethyl)benzoylformates is directly determined by halogen leaving group ability [1]. The bromo analog (best leaving group, pKa of HBr ≈ –9) undergoes quantitative halide elimination and covalent cofactor modification. The chloro analog (pKa of HCl ≈ –7) partitions between elimination (0.6% conversion to p-methylbenzoate) and normal decarboxylation (99.4% processed as substrate). The fluoro analog (poorest leaving group, pKa of HF ≈ 3.2) shows no halide elimination and is processed exclusively as a normal substrate with turnover number 20 s⁻¹ (vs. 81 s⁻¹ for benzoylformate) [1]. This leaving-group-dependent reactivity series establishes that the bromo compound occupies a unique functional niche: it is the only analog that couples quantitative halide elimination to potent enzyme inactivation.

leaving group potential halide elimination substrate partitioning enzyme mechanism

Synthetic Utility: tert-Butyl p-(Bromomethyl)benzoylformate as a Protected Intermediate for Chemical Biology Probe Synthesis

In a 2017 Angewandte Chemie study on thiamin-derived Breslow intermediate fragmentation, tert-butyl p-(bromomethyl)benzoylformate was prepared from 4-(bromomethyl)benzoylformic acid via reaction with liquid isobutylene and sulfuric acid at room temperature [1]. This tert-butyl ester protection strategy demonstrates the compound's utility as a synthon for constructing more elaborate chemical biology probes. The bromomethyl handle provides a reactive site for further functionalization (e.g., nucleophilic displacement, cross-coupling), while the α-ketoester moiety can be deprotected to yield the free acid for enzyme inhibition studies. Unlike the commercially more common 4-bromomethyl benzoyl bromide or 4-bromomethyl benzoyl chloride, the benzoylformate scaffold retains the α-keto functionality required for ThDP-dependent enzyme recognition, making it a direct precursor to active-site-directed probes that simpler benzoyl halides cannot provide.

protected benzoylformate tert-butyl ester Breslow intermediate chemical probe synthesis

High-Value Application Scenarios for 4-(Bromomethyl)benzoylformate Based on Verified Differentiation Evidence


Active-Site Titration and Covalent Labeling of ThDP-Dependent Decarboxylases

Because 4-(bromomethyl)benzoylformate undergoes quantitative, enzyme-catalyzed bromide elimination with covalent modification of the ThDP cofactor [1][2], it can be used for stoichiometric active-site titration of benzoylformate decarboxylase and related ThDP-dependent enzymes. The release of bromide ion (measurable by ion-selective electrode or colorimetric assay) provides a direct readout of functional active sites. Neither the chloro analog (0.6% modification) nor the fluoro analog (0% modification) can serve this purpose.

Trapping and Structural Characterization of Covalent Enzyme–Cofactor Intermediates

The formation of a stable (p-methylbenzoyl)ThDP adduct upon BFD processing of the bromo analog [1][2] enables trapping of a covalent intermediate suitable for X-ray crystallography, NMR, or mass spectrometry studies. This application is uniquely enabled by the bromo compound; the chloro analog produces only trace amounts of the corresponding adduct, and the fluoro analog produces none.

Structure–Activity Relationship Studies of Halogen-Dependent Enzyme Partitioning

The three p-(halomethyl)benzoylformate analogs (Br, Cl, F) together form a halogen-leaving-group series, but the bromo compound is the essential 'quantitative inactivation' endpoint [1][2]. Systematic comparison of the bromo (100% elimination/inactivation), chloro (0.6% elimination, 99.4% turnover), and fluoro (100% turnover) compounds enables researchers to deconvolute how leaving group potential dictates enzyme processing fate. The bromo compound is the indispensable reference standard for the inactivation endpoint in such studies.

Synthesis of α-Ketoester-Derived Chemical Biology Probes via Bromomethyl Functionalization

The bromomethyl group of 4-(bromomethyl)benzoylformate (or its acid/ester derivatives) serves as a synthetic handle for nucleophilic displacement or cross-coupling reactions to install reporter tags, affinity handles, or other functional modules, while the α-ketoester/acid moiety preserves recognition by ThDP-dependent enzymes [3]. This bifunctional reactivity—unavailable in simpler 4-bromomethyl benzoyl halides—enables the construction of activity-based probes and chemical biology tools targeting the benzoylformate decarboxylase family.

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